Methyl 2-(4-nitrobenzyl)-3-oxobutanoate
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Overview
Description
Methyl 2-(4-nitrobenzyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrobenzyl esters This compound is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-nitrobenzyl)-3-oxobutanoate typically involves a multi-step process. One common method starts with the nitration of toluene to produce 4-nitrotoluene . This is followed by a Friedel-Crafts acylation reaction to introduce the acyl group, resulting in the formation of 4-nitrobenzyl ketone . The final step involves the esterification of the ketone with methyl acetoacetate under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-nitrobenzyl)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 4-aminobenzyl ketone
Reduction: 2-(4-nitrobenzyl)-3-oxobutanoic acid
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Methyl 2-(4-nitrobenzyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its nitrobenzyl structure.
Mechanism of Action
The mechanism of action of Methyl 2-(4-nitrobenzyl)-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity . The ester group can also be hydrolyzed to release active metabolites that further modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrotoluene: Shares the nitrobenzyl structure but lacks the ester group.
Methyl 4-nitrobenzoate: Similar ester functionality but with a different substitution pattern on the benzene ring.
Uniqueness
Methyl 2-(4-nitrobenzyl)-3-oxobutanoate is unique due to its combination of a nitrobenzyl group and an ester functionality, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.
Properties
Molecular Formula |
C12H13NO5 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
methyl 2-[(4-nitrophenyl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C12H13NO5/c1-8(14)11(12(15)18-2)7-9-3-5-10(6-4-9)13(16)17/h3-6,11H,7H2,1-2H3 |
InChI Key |
OTRYTYQVTLVZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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